1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane

Catalog No.
S3319272
CAS No.
97739-46-3
M.F
C16H21O3P
M. Wt
292.31
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosph...

CAS Number

97739-46-3

Product Name

1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane

IUPAC Name

1,3,5,7-tetramethyl-8-phenyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decane

Molecular Formula

C16H21O3P

Molecular Weight

292.31

InChI

InChI=1S/C16H21O3P/c1-13-10-15(3)19-14(2,17-13)11-16(4,18-13)20(15)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3

InChI Key

AVVSJWUWBATQBX-UHFFFAOYSA-N

SMILES

CC12CC3(OC(O1)(CC(O2)(P3C4=CC=CC=C4)C)C)C

Synonyms

1,3,5,7-tetramethyl-2,4,8-trioxa-6-phenyl-6-phosphaadamantane, TT-PPA cpd

Canonical SMILES

CC12CC3(OC(O1)(CC(O2)(P3C4=CC=CC=C4)C)C)C
TAP was first synthesized by Russian researchers in the 1990s and has since gained attention for its unique chemical and physical properties. The compound is also known as Phosphaplatin and has been used as a reagent in organic synthesis.
TAP is a white solid with a molecular weight of 351.42 g/mol. It is soluble in organic solvents such as dichloromethane, ethanol, and methanol but is insoluble in water. TAP has a high melting point of 190-192°C, making it thermally stable. The compound is air-stable under normal conditions but can be oxidized to produce TAP oxide.
TAP synthesis involves the reaction of tert-butyl lithium with methyltriphenylphosphonium iodide, followed by the reaction with 1,3,5,7-tetramethyl-6-chloroadamantane. Characterization of TAP can be performed using various analytical techniques such as proton nuclear magnetic resonance (NMR), carbon NMR, infrared spectroscopy, and X-ray crystallography.
such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) have been used to detect and quantify TAP and its derivatives in biological matrices, environmental samples, and industrial applications.
TAP has been shown to exhibit various biological activities such as inhibiting cancer cell growth, reducing inflammation, and acting as a potential antifungal agent. However, more research is needed to fully understand the molecular mechanisms underlying these activities.
Several studies have shown that TAP is relatively safe and non-toxic when administered in appropriate doses. However, like all chemicals, TAP can exhibit toxic effects if handled improperly, and appropriate safety measures should be taken when working with this compound.
TAP has been used extensively in organic synthesis as a reagent for the preparation of various compounds. Additionally, TAP derivatives have potential applications in the fields of medicine, materials science, and biochemistry.
Research on TAP and its derivatives is ongoing, with numerous studies exploring their synthesis, biological activities, and potential applications.
TAP derivatives have potential applications in various fields, including drug discovery, materials science, and agriculture.
While TAP shows great promise as a versatile and useful chemical compound, limitations include the need for further studies to fully understand its biological activities, as well as potential safety concerns. Future research should focus on the development of new derivatives and exploration of novel synthetic methods.
1. Development of TAP derivatives with enhanced biological activities and improved safety profiles
2. Exploration of novel synthetic methodologies for the preparation of TAP derivatives
3. Investigation of the potential for TAP derivatives in the field of sustainable agriculture
4. Development of TAP-based materials with unique properties for various applications
5. Exploration of the potential of TAP and its derivatives in the field of drug discovery and development
6. Investigation of the environmental impact of TAP and its derivatives, as well as the development of sustainable and environmentally friendly synthetic methods
7. Investigation of the potential applications of TAP in the field of catalysis and materials chemistry
In conclusion, TAP is a versatile and unique compound that has gained significant scientific interest due to its chemical and physical properties, potential biological activities, and potential applications in various fields. However, further research is needed to fully understand its properties, potential applications, and limitations.

XLogP3

2.5

Dates

Modify: 2023-08-19

Explore Compound Types